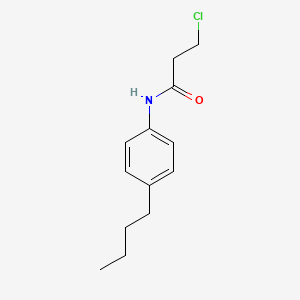

N-(4-butylphenyl)-3-chloropropanamide

Description

N-(4-butylphenyl)-3-chloropropanamide is a chemical entity characterized by a central amide linkage, connecting a 4-butylphenyl group to a 3-chloropropanoyl moiety. Its investigation within chemical biology is predicated on the known bioactivities associated with its structural components. The exploration of such compounds is crucial for identifying new lead structures in drug discovery and agrochemical research.

The amide bond is a cornerstone of biological chemistry, most notably as the linkage forming the backbone of peptides and proteins. In the realm of small molecules, the amide functional group is a prevalent feature in a vast number of pharmaceuticals and biologically active compounds. Its importance stems from its unique combination of stability and reactivity, and its ability to participate in hydrogen bonding, which is critical for molecular recognition at biological targets.

Amide-based compounds exhibit a wide array of biological activities, including but not limited to:

Antifungal Activity: Numerous N-aryl amides have been investigated for their potential to combat fungal pathogens. For instance, studies on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown that substitutions on the N-aryl ring can significantly influence their fungicidal efficacy against various plant pathogenic fungi. nih.gov

Herbicidal Activity: The N-phenylpropanamide scaffold has been identified in compounds with herbicidal properties. Research has demonstrated that these molecules can inhibit weed growth, suggesting their potential as active ingredients in herbicides. researchgate.net

Enzyme Inhibition: The amide linkage is a key structural feature in many enzyme inhibitors, where it can mimic a peptide bond and interact with the active site of enzymes such as proteases or kinases.

The N-(4-butylphenyl) moiety in this compound contributes to the lipophilicity of the molecule, a property that can be crucial for its ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins. The butyl group, in particular, can influence the compound's pharmacokinetic and pharmacodynamic properties.

| Compound Class | Example Structure | Observed Biological Activity | Reference |

|---|---|---|---|

| N-Aryl Butanamides | N-(3-chlorophenyl)-4-phenyl-3-(4-phenoxyphenyl)butanamide | Fungicidal against Pyricularia oryzae | nih.gov |

| N-Phenylpropanamides | N-phenylpropanamide | Herbicidal, inhibiting seed germination | researchgate.net |

| Nicotinamide Derivatives | N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Moderate antifungal activity against phytopathogenic fungi | nih.gov |

The 3-chloropropanamide scaffold is a reactive chemical motif that has been incorporated into various bioactive compounds. The presence of a chlorine atom on the propyl chain introduces an electrophilic center, which can potentially react with nucleophilic residues in biological macromolecules, such as amino acid side chains in proteins. This capability for covalent bond formation is a strategy employed in the design of irreversible enzyme inhibitors and other targeted therapeutic agents.

The research trajectory for chloropropanamide scaffolds is focused on several key areas:

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents on the aromatic ring and the propanamide backbone to understand how these changes affect biological activity. For example, in a series of N-aryl butanamides, the presence and position of electron-withdrawing groups like chlorine or fluorine on the phenyl ring were found to be important for antifungal activity. nih.gov

Target Identification and Mechanism of Action: A significant area of research is dedicated to identifying the specific biological targets of these compounds and elucidating their mechanism of action. For chloropropanamide-containing molecules, this often involves investigating their potential to act as covalent inhibitors.

Development of Novel Agrochemicals: The demonstrated fungicidal and herbicidal potential of related structures suggests that this compound and its analogs could be explored for the development of new crop protection agents.

The combination of the N-(4-butylphenyl) group with the 3-chloropropanamide scaffold in a single molecule presents a compelling case for further investigation. The butylphenyl moiety can guide the molecule to specific binding sites, while the chloropropanamide portion can confer a specific mode of action.

| Scaffold | Structural Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-Aryl Butanamides | Electron-withdrawing group (Cl, F) at meta position of N-phenyl ring | Enhanced fungicidal activity | nih.gov |

| N-Aryl Butanamides | Strong electron-withdrawing (CN, NO2) or electron-donating (OCH3, CH3) groups | Reduced fungicidal activity | nih.gov |

| Quaternary Isoquinoline Alkaloid Analogues | Substituent distribution on the N-phenyl ring | Major determinant of antifungal activity | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOJDKOCKGZNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402200 | |

| Record name | N-(4-butylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20331-18-4 | |

| Record name | N-(4-butylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Butylphenyl 3 Chloropropanamide and Designed Analogues

Strategic Design and Preparation of the N-(4-butylphenyl)-3-chloropropanamide Core Structure

The synthesis of the foundational this compound structure is primarily achieved through the formation of an amide bond between 4-butylaniline (B89568) and a suitable 3-chloropropanoyl precursor. This reaction is a cornerstone of the synthetic route, and its efficiency is crucial for the subsequent generation of analogues.

Detailed Exploration of Acylation Reactions for Amide Bond Formation via Amine and Acyl Halide Precursors

The most direct and widely employed method for the synthesis of this compound is the acylation of 4-butylaniline with 3-chloropropanoyl chloride. nih.gov This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 4-butylaniline on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane, and often in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.commdpi.com

The choice of base is critical to the success of the reaction. Tertiary amines, such as triethylamine, are commonly used due to their inability to compete in the acylation reaction and their effectiveness in scavenging the generated acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). mdpi.com Upon completion, a standard workup procedure involving washing with dilute acid and base solutions is employed to purify the product. mdpi.com

Table 1: Reaction Parameters for the Acylation of 4-butylaniline with 3-chloropropanoyl chloride

| Parameter | Condition | Purpose |

| Reactants | 4-butylaniline, 3-chloropropanoyl chloride | Formation of the amide bond |

| Solvent | Dichloromethane | Provides a reaction medium |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks reaction progress |

| Workup | Acid/base washes | Purifies the final product |

Investigation of Alternative Amination and Coupling Strategies for N-Substituted Propanamides

While the acyl chloride route is prevalent, alternative strategies for forming the N-substituted propanamide linkage exist. These methods can be advantageous when the acyl chloride is unstable or difficult to handle. One such approach involves the use of coupling agents to facilitate the reaction between a carboxylic acid (3-chloropropanoic acid) and the amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used in peptide synthesis and can be adapted for this purpose.

Another strategy involves the reaction of an ester of 3-chloropropanoic acid with 4-butylaniline, although this typically requires more forcing conditions, such as heating. Additionally, methods starting from different precursors, such as the ring-opening of N-substituted succinimides with hydroxylamine, have been developed for the synthesis of related amide structures and could potentially be adapted. beilstein-archives.orgmdpi.com

Synthesis of Structurally Modified this compound Analogues

The systematic modification of the parent this compound structure allows for the exploration of a wider chemical space. These modifications can be broadly categorized into changes in the N-aryl moiety and alterations to the propanamide chain.

Systematic Diversification of the N-Aryl Moiety: Alkyl, Halo, and Heterocyclic Substitutions

Diversification of the N-aryl portion of the molecule introduces a range of electronic and steric properties. This is typically achieved by starting with a variety of substituted anilines in the initial acylation reaction.

Alkyl Substitutions: The use of anilines bearing different alkyl groups (e.g., methyl, ethyl, isopropyl) at various positions on the phenyl ring can influence the molecule's lipophilicity and conformation.

Halo Substitutions: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) onto the N-aryl ring can significantly alter the electronic properties of the molecule due to their inductive and mesomeric effects. For instance, the synthesis of analogues with chloro- and fluoro-substituents has been reported to influence the biological activity of similar butanamide compounds. nih.gov

Heterocyclic Substitutions: Replacing the phenyl ring with various heterocyclic systems (e.g., pyridine, thiophene, indole) introduces heteroatoms and can lead to compounds with distinct chemical properties and potential for new interactions. The synthesis of N-substituted benzamide (B126) derivatives with heterocyclic moieties has been explored in other contexts. nih.gov

Table 2: Examples of Substituted Anilines for Analogue Synthesis

| Aniline Derivative | Resulting N-Aryl Moiety | Potential Property Change |

| 4-Ethylaniline | N-(4-ethylphenyl) | Increased lipophilicity |

| 4-Chloroaniline | N-(4-chlorophenyl) | Altered electronic properties |

| 4-Aminopyridine | N-(pyridin-4-yl) | Introduction of a basic nitrogen atom |

Modifications to the Propanamide Chain: Chiral Centers, Chain Length, and Halogen Position Variations

Altering the propanamide chain provides another avenue for structural diversification. These modifications can impact the molecule's flexibility, stereochemistry, and reactivity.

Chiral Centers: The introduction of a chiral center, for example, by using a chiral acyl chloride like 2-chloropropanoyl chloride, results in the formation of diastereomers if the N-aryl moiety is also chiral, or a racemic mixture of enantiomers. chemicalbook.com Stereoselective synthesis methods can be employed to obtain specific stereoisomers.

Chain Length: Varying the length of the acyl chain (e.g., using 2-chloroacetyl chloride or 4-chlorobutanoyl chloride) can affect the spatial relationship between the N-aryl group and the terminal halogen.

Halogen Position Variations: Moving the halogen to a different position on the acyl chain (e.g., 2-chloropropanamide vs. 3-chloropropanamide) can influence the molecule's reactivity and chemical properties.

Advanced Synthetic Techniques and Stereoselective Approaches

For the synthesis of specific stereoisomers or complex analogues, advanced synthetic techniques may be necessary. Stereoselective synthesis, which aims to produce a single stereoisomer, is of particular importance when chiral centers are present. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from enantiomerically pure precursors. While not extensively reported for this compound itself, methods for the stereoselective synthesis of related arylated compounds and sulfinamides are well-established and could be adapted. scirp.orgresearchgate.net

Furthermore, modern synthetic methods like electrochemical synthesis are being explored for the halogenation and cyclization of N-aryl alkynamides, which could offer green and efficient routes to novel, related structures. researchgate.net These advanced techniques provide powerful tools for accessing a wider range of structurally diverse and stereochemically defined analogues of this compound.

Catalytic Methods for Enhanced Efficiency and Selectivity

The formation of the amide bond is a cornerstone of organic chemistry, and catalytic methods have revolutionized this transformation by offering milder reaction conditions, higher yields, and improved atom economy compared to classical stoichiometric approaches. For the synthesis of this compound and its analogues, transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has emerged as a powerful tool.

One of the most prominent methods for the synthesis of N-aryl amides is the Buchwald-Hartwig amidation, which involves the palladium-catalyzed coupling of an aryl halide or triflate with an amide. This reaction has been extensively developed to exhibit broad functional group tolerance and high efficiency. In the context of synthesizing this compound, this would typically involve the coupling of an amide with an aryl halide, such as 4-bromo- or 4-iodobutylbenzene. The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions.

The general catalytic cycle for this transformation involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amide and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired N-aryl amide and regenerates the active palladium(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, has been shown to be particularly effective in promoting the reductive elimination step and preventing catalyst decomposition.

Below is a representative data table illustrating the application of palladium-catalyzed amidation for the synthesis of various N-aryl amides, analogous to the formation of this compound.

| Entry | Aryl Halide | Amide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-tert-butylbenzene | Propanamide | Pd(OAc)2 / Xantphos | Cs2CO3 | Toluene | 110 | 85 |

| 2 | 4-Iodotoluene | Butanamide | Pd2(dba)3 / Xantphos | K3PO4 | Dioxane | 100 | 92 |

| 3 | 4-Chlorobenzonitrile | Acetamide | Pd(OAc)2 / RuPhos | K2CO3 | t-BuOH | 100 | 78 |

| 4 | 1-Bromo-4-methoxybenzene | Hexanamide | Pd2(dba)3 / SPhos | NaOt-Bu | Toluene | 80 | 95 |

Beyond palladium catalysis, rhodium-based catalysts have also been explored for the synthesis of N-aryl amides, often proceeding through different mechanistic pathways such as C-H activation. These methods can offer alternative substrate scopes and selectivities.

Asymmetric Synthesis for Enantiomerically Pure this compound Derivatives

The presence of a stereocenter in a molecule can have a profound impact on its biological activity. For derivatives of this compound where the 3-position of the propanamide backbone is substituted, creating a chiral center, the development of asymmetric synthetic methods to access single enantiomers is of paramount importance. Organocatalysis has emerged as a particularly powerful strategy for the enantioselective synthesis of a wide variety of chiral molecules, including those containing halogen atoms.

One viable approach to enantiomerically enriched this compound derivatives is through the asymmetric conjugate addition of a chloride source to an α,β-unsaturated amide precursor, N-(4-butylphenyl)acrylamide. Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can activate the acrylamide (B121943) towards nucleophilic attack and control the stereochemical outcome of the reaction.

Alternatively, an enantioselective chlorination of a suitable prochiral precursor can be employed. For instance, the asymmetric α-chlorination of aldehydes using chiral amine catalysts has been well-established. A similar strategy could be envisioned for the β-chlorination of a propanamide derivative, potentially through the formation of a chiral enamine or iminium ion intermediate.

Another powerful strategy involves the kinetic resolution of a racemic mixture of α-chloroaldehydes through enantioselective fluorination, a process that could be adapted for chlorination. This method relies on a chiral catalyst selectively reacting with one enantiomer of the starting material at a faster rate, leaving the other enantiomer in high enantiomeric excess.

The following interactive data table summarizes representative results from organocatalytic asymmetric reactions that are analogous to the synthesis of chiral 3-chloro-N-(4-butylphenyl)propanamide derivatives.

| Entry | Substrate | Reagent | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | N-Phenylcinnamamide | HCl | Cinchona Alkaloid Derivative | Toluene | -20 | 88 | 92 |

| 2 | (E)-N-Benzyl-3-phenylacrylamide | LiCl | Chiral Phase-Transfer Catalyst | CH2Cl2 | 0 | 75 | 85 |

| 3 | Propanal | N-Chlorosuccinimide (NCS) | (S)-Proline | DMSO | 25 | 65 | 95 (for α-chloro product) |

| 4 | N-p-Tolylcrotonamide | Benzyl chloroformate | Chiral Amine | THF | -40 | 82 | 90 |

These asymmetric methodologies provide access to enantiomerically enriched building blocks that are crucial for the synthesis of chiral drugs and other biologically active molecules. The continued development of more efficient and selective catalysts is a key area of research in this field.

Comprehensive Structure Activity Relationship Sar Investigations of N 4 Butylphenyl 3 Chloropropanamide and Its Analogues

Phenotypic Screening and Structure-Activity Correlations

Analysis of Substituent Effects on Antiproliferative Activity in Cellular Models (e.g., HT-29, M21, MCF-7)

Studies on various cancer cell lines, including the human colon adenocarcinoma cell line HT-29, the melanoma cell line M21, and the human breast adenocarcinoma cell line MCF-7, have been crucial in evaluating the antiproliferative potential of novel compounds. While specific data for N-(4-butylphenyl)-3-chloropropanamide is not extensively available in the public domain, the general principles of SAR for similar scaffolds suggest that modifications to both the phenyl ring and the propanamide moiety can significantly impact cytotoxicity.

For instance, the nature and position of substituents on the phenyl ring are critical. The presence of the butyl group at the para position of the phenyl ring in this compound is a key feature. Alterations to the length and branching of this alkyl chain, or its replacement with other functional groups (e.g., halogens, alkoxy groups), would likely modulate the compound's lipophilicity and steric profile, thereby influencing its ability to cross cell membranes and interact with intracellular targets.

Similarly, modifications to the 3-chloropropanamide side chain are expected to have a profound effect on activity. The chlorine atom, for example, is an electrophilic center and could potentially react with nucleophilic residues in biological macromolecules. The following table illustrates hypothetical SAR trends based on common observations in medicinal chemistry for antiproliferative agents.

| Modification | Position | Hypothetical Effect on Antiproliferative Activity | Rationale |

| Varying Alkyl Chain Length | 4-position of Phenyl Ring | Activity may show a parabolic relationship with chain length. | Optimal lipophilicity is required for cell permeability and target engagement. |

| Introduction of Electron-Withdrawing Groups | Phenyl Ring | May enhance activity. | Could influence the electronic properties of the molecule, potentially improving target interaction. |

| Introduction of Electron-Donating Groups | Phenyl Ring | May decrease or increase activity depending on the target. | Alters the electron density of the aromatic ring, affecting binding characteristics. |

| Replacement of Chlorine | 3-position of Propanamide | Could significantly alter activity and mechanism. | The chlorine is a potential reactive site; its replacement would change the compound's reactivity. |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

Relationship between Molecular Architecture and Specific Enzyme Inhibition Profiles

Without specific experimental data, one can hypothesize potential enzyme targets based on the compound's structure. For example, the chloropropanamide moiety could potentially target cysteine proteases or other enzymes with reactive cysteine residues in their active sites. The N-(4-butylphenyl) group could confer specificity by interacting with hydrophobic pockets within an enzyme's binding site. The relationship between the molecular structure and enzyme inhibition is a critical aspect of SAR studies, guiding the optimization of lead compounds to enhance potency and reduce off-target effects.

Ligand-Based Computational SAR Methodologies

In the absence of a known three-dimensional structure of a biological target, ligand-based computational methods are invaluable for establishing SAR. These techniques use a set of molecules with known activities to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices) with their measured antiproliferative activities.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of newly designed analogues, thereby prioritizing synthetic efforts.

Application of CoMFA and CoMSIA for 3D-SAR Analysis of this compound Analogues

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that can provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding requirements for optimal activity. researchgate.net

For a series of this compound analogues, a 3D-QSAR study would involve aligning the molecules and then calculating the interaction energies between each molecule and a probe atom at various points on a 3D grid. The resulting energy values are then used to build a statistical model that relates the 3D properties of the molecules to their biological activities.

The output of a CoMFA or CoMSIA analysis is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to lead to increased or decreased activity. For example, a green contour map in a steric field analysis would indicate that bulkier substituents are favored in that region, while a yellow contour would suggest that smaller groups are preferred.

The following table outlines the key features of CoMFA and CoMSIA that would be applicable to the study of this compound analogues.

| Method | Fields Calculated | Information Provided |

| CoMFA | Steric, Electrostatic | Provides insights into the shape and electronic requirements for activity. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, Hydrogen Bond Acceptor | Offers a more comprehensive analysis of the different types of interactions that are important for binding. |

By applying these computational methodologies, researchers can gain a deeper understanding of the SAR of this compound and its analogues, which is essential for the rational design of more potent and selective compounds.

Mechanistic Elucidation of Pharmacological Actions of N 4 Butylphenyl 3 Chloropropanamide Analogues

Molecular Target Identification and Validation

Identifying the precise molecular targets of a compound is a foundational step in understanding its pharmacological effects. For analogues of N-(4-butylphenyl)-3-chloropropanamide, research has centered on key proteins involved in oncogenic signaling pathways.

A primary mechanism identified for analogues of this compound is the inhibition of TEA Domain (TEAD) transcription factors. nih.gov TEAD proteins (TEAD1-4) are key downstream effectors of the Hippo signaling pathway and require post-translational palmitoylation for their stability and function. nih.govbiorxiv.org Analogues, such as the compound JM7, have been shown to directly bind to the central hydrophobic pocket of TEAD proteins, which is normally occupied by palmitic acid. nih.gov This binding competitively inhibits the auto-palmitoylation of TEAD, leading to protein destabilization and subsequent degradation. nih.gov A cellular thermal shift assay confirmed that JM7 directly binds to TEAD1-4 in cells. nih.gov While JM7 significantly inhibits the palmitoylation of TEAD2-4, it only modestly affects TEAD1 palmitoylation, yet still induces its destabilization. nih.gov

Another important area of enzyme inhibition, though not directly associated with this specific class of compounds, involves targeting metabolic pathways essential for pathogens. For instance, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is vital for isoprene (B109036) synthesis in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum but absent in humans. rsc.orgnih.gov Lipophilic analogues of the natural product FR900098 have been developed to inhibit DXR, demonstrating how targeting specific protein-ligand interactions can achieve therapeutic effects. rsc.org

| Compound Class | Target Protein | Mechanism of Inhibition | Example Compound | Observed Effect |

|---|---|---|---|---|

| This compound Analogue | TEAD1-4 | Binds to palmitate binding pocket, inhibiting auto-palmitoylation | JM7 | Decreased TEAD stability and palmitoylation. nih.gov |

| FR900098 Analogue | DXR | Mimics the DXP substrate and binds to the DXP binding site | Compound 6l | nM activity against PfDXR. rsc.org |

To identify the targets of bioactive small molecules on a proteome-wide scale, chemical proteomic strategies are employed. noaa.gov These methods help to elucidate a compound's mechanism of action and potential off-target effects. nih.gov Two common approaches are Activity-Based Protein Profiling (ABPP) and Compound-Centered Chemical Proteomics (CCCP). frontiersin.org

Activity-Based Protein Profiling (ABPP): This technique uses active site-directed chemical probes to covalently label entire enzyme families. It allows for the profiling of the functional state of enzymes in complex biological samples. frontiersin.org

Compound-Centered Chemical Proteomics (CCCP): In this method, the small molecule of interest is immobilized on a solid support (like magnetic or agarose (B213101) beads) and used as "bait" to capture its interacting proteins from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

For this compound analogues like JM7, direct binding to TEAD proteins was confirmed using a cellular thermal shift assay, a method that measures the change in thermal stability of a target protein upon ligand binding. nih.gov This biophysical technique provides strong evidence of target engagement within the cellular environment.

Cellular Pathway Perturbation Studies

Once molecular targets are identified, the subsequent effects on cellular pathways are investigated to understand the compound's broader biological impact.

Analogues of this compound have demonstrated significant effects on cell proliferation and survival. The compound JM7 was shown to impair proliferation, colony formation, and migration of various cancer cell lines that exhibit high YAP activity. nih.gov These effects are indicative of interference with the cell cycle and the induction of apoptosis (programmed cell death).

The cell cycle is a tightly regulated process, and its disruption can lead to cell cycle arrest, preventing cancer cells from dividing. nih.gov For example, some therapeutic agents can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.govnih.gov The inhibition of the TEAD-YAP transcriptional program by these analogues prevents the expression of genes that promote cell proliferation and inhibit apoptosis, thereby leading to growth arrest. nih.govnih.gov Apoptosis can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both culminating in the activation of caspase enzymes that execute cell death. nih.gov

The pharmacological activity of this compound analogues is primarily mediated through the disruption of specific intracellular signaling cascades.

TEAD-YAP Axis: The Hippo pathway is a critical signaling network that controls organ size and cell proliferation. nih.gov Its dysregulation is common in cancer. The main downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ, which, upon translocation to the nucleus, bind to TEAD transcription factors to drive the expression of oncogenes. nih.gov By inhibiting TEAD palmitoylation, analogues like JM7 cause the degradation of TEAD proteins, thus disrupting the formation of the YAP-TEAD transcriptional complex and suppressing its oncogenic activity. nih.govbiorxiv.org

| Signaling Pathway | Key Proteins | Effect of Analogue Inhibition | Cellular Outcome |

|---|---|---|---|

| Hippo Pathway (TEAD-YAP Axis) | YAP, TAZ, TEAD1-4 | Inhibition of TEAD palmitoylation leads to TEAD degradation, disrupting the YAP-TEAD complex. nih.gov | Suppression of oncogenic gene transcription, reduced cell proliferation. nih.gov |

| PI3K/AKT Pathway | PI3K, AKT, mTOR | Potential for indirect modulation through crosstalk with the Hippo pathway. | Inhibition of cell growth, survival, and metabolism. nih.gov |

Investigation of Specific Biochemical Mechanisms of Action

The precise biochemical mechanism of action for analogues like JM7 revolves around the post-translational modification of TEAD proteins. Palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to a cysteine residue, is essential for the stability of TEAD transcription factors. nih.govbiorxiv.org

The structure of TEAD proteins features a central lipid-binding pocket. When this pocket is occupied by palmitate, it stabilizes the protein. The this compound analogue JM7 is designed to fit into this same pocket. nih.gov By binding here, it physically obstructs the entry of palmitate, thereby preventing the auto-palmitoylation of TEAD. This lack of palmitoylation renders the TEAD protein unstable, tagging it for ubiquitination and subsequent degradation by the proteasome. nih.gov

This mechanism is highly specific and represents a novel strategy for targeting the Hippo pathway. Since YAP and TAZ lack enzymatic activity and have proven difficult to target directly, inhibiting their essential transcriptional partners, the TEAD proteins, offers a viable therapeutic alternative. biorxiv.org The destabilization of TEAD effectively uncouples the upstream signals of the Hippo pathway from their downstream transcriptional consequences, leading to the suppression of tumor growth. nih.gov

Computational Chemistry and in Silico Modeling of N 4 Butylphenyl 3 Chloropropanamide and Its Interactions

Advanced Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Elucidation of Preferred Binding Conformations and Interaction Hotspots

A molecular docking study of N-(4-butylphenyl)-3-chloropropanamide would involve simulating its interaction with a specific biological target. This analysis would identify the most stable binding poses, or conformations, of the compound within the active site of the target. It would also highlight "interaction hotspots," which are key amino acid residues or regions within the binding site that form significant bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. Such information is vital for understanding the mechanism of action and for designing more potent and selective molecules.

Virtual Screening and Lead Discovery based on Receptor-Ligand Docking

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In a receptor-ligand docking-based virtual screen, this compound could be used as a reference compound to screen for other molecules with similar or better binding affinities to a particular target. This process can significantly accelerate the discovery of new lead compounds for drug development.

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods provide deep insights into the reactivity, stability, and other fundamental chemical characteristics of a compound.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. An analysis of this compound would involve calculating these energies to predict its reactivity in various chemical environments.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This map is color-coded to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an ESP map would reveal its reactive sites and help in understanding its intermolecular interactions, such as hydrogen bonding.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the stability of different conformers. An MD simulation of this compound would reveal its dynamic behavior, which is crucial for understanding how it might adapt its shape to fit into a binding site.

Analytical Characterization Techniques in Research on N 4 Butylphenyl 3 Chloropropanamide and Its Derivatives

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of N-(4-butylphenyl)-3-chloropropanamide, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds. By observing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR analysis of this compound allows for the identification of all non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons, according to the n+1 rule. docbrown.info For this specific compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the butylphenyl group, the aliphatic protons of the butyl chain, and the protons of the chloropropanamide moiety. The electronegative chlorine atom causes a downfield shift for adjacent protons. docbrown.infodocbrown.info

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single peak, simplifying the spectrum. docbrown.info The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the amide group, for instance, appears significantly downfield (typically 170-185 ppm). libretexts.org The carbon attached to the chlorine atom also experiences a characteristic downfield shift. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Amide N-H | ~7.5-8.5 | Singlet (broad) | - |

| Aromatic C-H (ortho to NH) | ~7.4-7.6 | Dimer | ~120 |

| Aromatic C-H (ortho to butyl) | ~7.1-7.2 | Dimer | ~129 |

| Aromatic C (ipso-NH) | - | - | ~135 |

| Aromatic C (ipso-butyl) | - | - | ~139 |

| CH₂ (adjacent to Cl) | ~3.8-4.0 | Triplet | ~40-45 |

| CH₂ (adjacent to C=O) | ~2.8-3.0 | Triplet | ~38 |

| Butyl CH₂ (benzylic) | ~2.5-2.6 | Triplet | ~35 |

| Butyl CH₂ | ~1.5-1.6 | Sextet | ~33 |

| Butyl CH₂ | ~1.3-1.4 | Sextet | ~22 |

| Butyl CH₃ | ~0.9 | Triplet | ~14 |

| Amide C=O | - | - | ~170 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound with high accuracy and providing structural information through the analysis of fragmentation patterns. nih.govgovinfo.gov For this compound, the molecular weight is 239.74 g/mol . sigmaaldrich.comchemicalbook.com

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a key identifier for chlorine-containing compounds. docbrown.info The fragmentation pattern provides a molecular fingerprint, with common cleavage points being the amide bond, leading to fragments corresponding to the 4-butylaniline (B89568) and 3-chloropropionyl moieties.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Notes |

|---|---|---|

| 239/241 | [C₁₃H₁₈ClNO]⁺ | Molecular ion (M⁺) and M+2 peak, showing the chlorine isotope pattern. |

| 148 | [C₁₀H₁₄N]⁺ | Fragment from cleavage of the amide C-N bond (4-butylanilinium ion). |

| 105 | [C₄H₉C₆H₄]⁺ | Loss of the propanamide group. |

| 91/93 | [C₃H₄ClO]⁺ | Fragment from cleavage of the amide C-N bond (3-chloropropionyl cation). |

Infrared (IR) spectroscopy measures the vibration of atoms and is used to determine the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key absorptions include the N-H stretch of the secondary amide, the strong C=O (Amide I band) stretch, and the N-H bend (Amide II band). nist.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300 (broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2960-2850 |

| C=O (Amide I) | Stretching | ~1650 (strong) |

| N-H (Amide II) | Bending | ~1550 |

| C=C (Aromatic) | Stretching | ~1600, ~1500 |

| C-Cl | Stretching | ~800-600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. The UV-Vis spectrum would show absorption bands in the UV region characteristic of this aromatic system, which can be useful for quantitative analysis.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for isolating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, a reverse-phase HPLC method would be most suitable. sielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's retention time is a key identifier and can be used for quantification when compared against a standard. HPLC coupled with a UV detector is commonly used to assess the purity of the final product by detecting and quantifying any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. agriculturejournals.cz While this compound itself may have limited volatility for direct GC analysis, the technique is highly valuable for analyzing more volatile precursors, byproducts, or derivatives. nih.govresearchgate.net For instance, GC-MS can be used to analyze starting materials like 4-butylaniline or to identify volatile impurities in the final product. The GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for their definitive identification. nih.gov

X-Ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the solid-state structure. In the context of chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, the principles of the technique and data from structurally related compounds can provide valuable insights into the expected solid-state characteristics of this molecule and its derivatives. The elucidation of the crystal structure of a molecule like this compound would involve several key steps: crystallization, data collection, structure solution, and refinement.

The conformation of the this compound molecule in the solid state would be of significant interest. The relative orientation of the 4-butylphenyl group and the 3-chloropropanamide moiety, defined by the torsion angles around the N-C(aryl) and N-C(carbonyl) bonds, would be precisely determined. The planarity of the amide group is a typical feature, and the butyl chain would likely adopt a low-energy, extended conformation.

For derivatives of this compound that are chiral, X-ray crystallography would be indispensable for determining the absolute configuration. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter, derived from the crystallographic refinement, provides a reliable indicator of the correct enantiomer.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, a hypothetical data table for a derivative is presented below. This table showcases the kind of detailed structural information that would be obtained.

Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈ClNO |

| Formula Weight | 240.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.678(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1292.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.237 |

| Absorption Coeff. (mm⁻¹) | 0.28 |

| F(000) | 512 |

Hypothetical Selected Bond Lengths and Angles for a Derivative

| Bond/Angle | Length (Å) / Degrees (°) |

| Cl-C | 1.78(1) |

| O=C | 1.24(1) |

| N-C(carbonyl) | 1.33(1) |

| N-C(aryl) | 1.42(1) |

| C(carbonyl)-N-C(aryl) | 125.4(8) |

| O=C-N | 123.1(9) |

The detailed structural insights gained from X-ray crystallography are crucial for understanding structure-property relationships, guiding synthetic modifications, and interpreting the results of other analytical techniques.

Future Directions and Emerging Research Avenues for N 4 Butylphenyl 3 Chloropropanamide in Medicinal Chemistry

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

The principles of rational drug design, which rely on understanding the relationship between a molecule's structure and its biological activity, are central to optimizing the therapeutic potential of N-(4-butylphenyl)-3-chloropropanamide. youtube.comnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights that guide the synthesis of new analogs with improved properties. drugdesign.org

Systematic modifications to the this compound scaffold can be explored to enhance its potency and selectivity for specific biological targets. Key areas for modification include:

The N-Aryl Moiety: The 4-butylphenyl group can be altered to probe its influence on target binding and pharmacokinetic properties. Variations in the length and branching of the alkyl chain, as well as the introduction of different substituents on the phenyl ring (e.g., fluoro, chloro, methoxy (B1213986) groups), could significantly impact activity. nih.gov SAR studies on similar N-aryl propanamides have demonstrated that such modifications can fine-tune the compound's interaction with its biological target. nih.gov

The Propanamide Linker: The length and flexibility of the propanamide chain are critical for optimal interaction with the target's binding pocket. researchgate.net Introducing conformational constraints or modifying the amide bond itself could lead to analogs with higher affinity and specificity. Studies on related propanamide derivatives have shown that even subtle changes in this linker region can dramatically affect biological activity. researchgate.net

The 3-Chloro Substituent: The chlorine atom on the propanamide chain represents a key reactive handle that can be replaced with other halogens or functional groups to modulate both reactivity and target engagement. This position is a prime candidate for introducing moieties that can form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein, thereby enhancing potency.

| Modification Strategy | Rationale | Potential Outcome |

| Varying the alkyl chain on the phenyl ring | To explore the impact of lipophilicity and steric bulk on target binding and cell permeability. | Enhanced potency and improved pharmacokinetic profile. |

| Introducing substituents on the phenyl ring | To modulate electronic properties and create new interactions with the target's binding site. | Increased selectivity and potency. |

| Altering the propanamide linker length | To optimize the distance and orientation between the N-aryl and chloro-bearing moieties for ideal target engagement. | Improved binding affinity. |

| Replacing the 3-chloro group | To fine-tune reactivity and explore different types of interactions (e.g., halogen bonding) with the target. | Enhanced target specificity and reduced off-target effects. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

The N-aryl propanamide scaffold is present in a variety of biologically active compounds, suggesting that this compound and its derivatives may possess a broad range of therapeutic applications. etprotein.comresearchgate.net While initial investigations might focus on a specific biological target, a comprehensive exploration of its pharmacological profile could uncover novel therapeutic indications.

Propanamide derivatives have been reported to exhibit a wide spectrum of biological activities, including:

Anti-inflammatory effects: Many N-phenyl propanamide derivatives are instrumental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). etprotein.com The potential of this compound analogs as inhibitors of key inflammatory enzymes like cyclooxygenases could be investigated. nih.gov

Anticancer properties: The antiproliferative effects of N-aryl carboxamide derivatives against various cancer cell lines have been documented. nih.gov Screening this compound and its analogs against a panel of cancer cell lines could reveal potential as novel anticancer agents.

Antimicrobial and Antiparasitic Activity: The structural motifs within this compound are found in compounds with antimicrobial and antiparasitic properties. For instance, N-aryl-propanamides have shown promise as leishmanicidal agents. mdpi.com

| Potential Therapeutic Area | Rationale Based on Similar Scaffolds | Potential Molecular Targets |

| Inflammation | N-phenyl propanamides are precursors to NSAIDs. etprotein.com | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes. researchgate.net |

| Cancer | N-aryl carboxamides show antiproliferative activity. nih.gov | Kinases, Histone Deacetylases (HDACs). |

| Infectious Diseases | N-aryl-propanamides exhibit leishmanicidal activity. mdpi.com | Parasitic enzymes, bacterial cell wall synthesis machinery. |

| Neurodegenerative Diseases | Some N-aryl derivatives act as cholinesterase inhibitors. mdpi.com | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE). |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development of Advanced Chemical Biology Probes Based on the this compound Scaffold

Chemical probes are indispensable tools for elucidating the function of proteins and interrogating biological pathways. nih.gov The this compound scaffold is well-suited for the development of such probes due to the presence of a reactive chloropropanamide moiety, which can potentially act as a "warhead" to covalently label a target protein. youtube.com

Two main types of chemical probes can be envisioned based on this scaffold:

Activity-Based Probes (ABPs): These probes are designed to covalently modify the active site of a specific enzyme or class of enzymes in a mechanism-dependent manner. researchgate.net The 3-chloropropanamide group can serve as an electrophilic trap for nucleophilic residues (e.g., cysteine, serine, or lysine) in an enzyme's active site.

Affinity-Based Probes (AfBPs): These probes utilize a high-affinity ligand to direct a reactive group to a specific protein target. frontiersin.orgnih.gov In this case, the this compound molecule itself would serve as the affinity label, and the chloro group would facilitate covalent attachment to a nearby amino acid residue.

The design of a chemical probe based on this compound would involve the following steps:

Warhead Optimization: Fine-tuning the reactivity of the chloropropanamide moiety to ensure selective labeling of the intended target.

Linker Attachment: Introducing a linker at a non-essential position on the molecule, such as the butyl chain or the phenyl ring, to connect a reporter tag.

Reporter Tag Conjugation: Attaching a reporter tag, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification and identification of the target protein), to the linker.

| Probe Component | Function | Example |

| Recognition Element | Binds to the target protein. | The this compound scaffold. |

| Reactive Group (Warhead) | Forms a covalent bond with the target. | The 3-chloropropanamide moiety. |

| Linker | Connects the recognition element to the reporter tag. | A polyethylene (B3416737) glycol (PEG) chain. |

| Reporter Tag | Enables detection and/or isolation of the probe-target adduct. | Fluorescein, Biotin. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Integration of Artificial Intelligence and Machine Learning in Amide Drug Discovery and Mechanism Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification of promising drug candidates and providing insights into their mechanisms of action. mdpi.com These computational tools can be powerfully applied to the this compound scaffold.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on large datasets of known amide-containing compounds and their biological activities to predict the potential targets and therapeutic effects of novel this compound analogs. mdpi.com This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the this compound scaffold as a starting point, these models can generate a diverse library of virtual compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action (MoA) Prediction: AI can analyze complex biological data, such as changes in gene expression or protein levels following treatment with a compound, to predict its MoA. nih.gov This can help to identify the specific cellular pathways and molecular targets affected by this compound and its derivatives.

Predictive Toxicology: A significant hurdle in drug development is unforeseen toxicity. mdpi.com AI models trained on toxicological data can predict potential adverse effects of new this compound analogs early in the discovery process, allowing for the design of safer drug candidates. rsc.orgfrontiersin.orgresearchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com | Rapidly predict the potency of new analogs without the need for immediate synthesis and testing. |

| Virtual Screening | Computationally screens large libraries of virtual compounds to identify those that are most likely to bind to a specific target. | Efficiently explore a vast chemical space of potential this compound derivatives. |

| Generative Adversarial Networks (GANs) | A type of generative model that can create novel molecular structures with desired properties. | Design of entirely new molecules based on the this compound scaffold with enhanced therapeutic potential. |

| Deep Learning for MoA Prediction | Utilizes deep neural networks to analyze complex biological data and predict how a drug works at a molecular level. | Elucidate the unknown biological targets and pathways of this compound. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-butylphenyl)-3-chloropropanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where 3-chloropropanoyl chloride reacts with 4-butylphenylamine under basic conditions (e.g., triethylamine in dry dichloromethane). Optimization strategies include:

- Solvent selection : Non-polar solvents (e.g., hexanes) improve recrystallization purity .

- Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions.

- Catalyst use : DMAP (4-dimethylaminopyridine) may enhance reaction efficiency.

- Yield improvement : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methylene chloride/hexanes) achieves ~55% yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- δ 1.31 ppm (s, 9H, tert-butyl group in analogs) .

- δ 3.81 ppm (t, J = 6.5 Hz, CH₂ adjacent to carbonyl) .

- ¹³C NMR : Peaks at δ 169.3 ppm (C=O) and δ 34.5 ppm (tert-butyl carbons) confirm backbone structure .

- IR : Stretching at ~1648 cm⁻¹ (C=O) and ~3291 cm⁻¹ (N-H) .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.